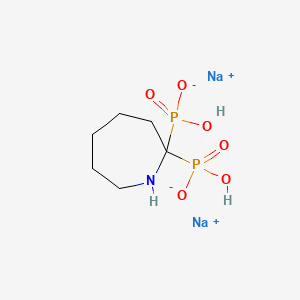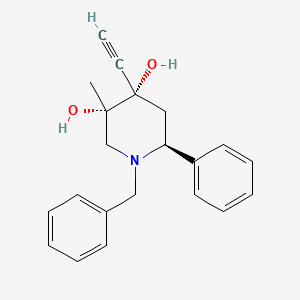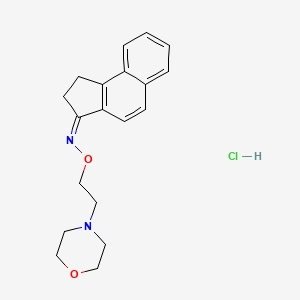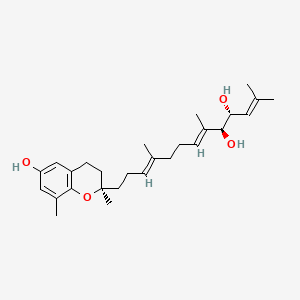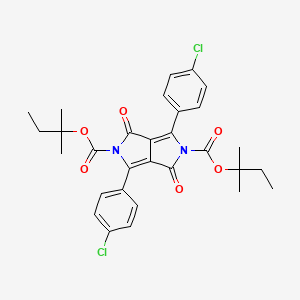
Disodium oleoyl glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium oleoyl glutamate is a compound with the molecular formula C23H39NNa2O5. It is an anionic surfactant derived from the amino acid glutamic acid and oleic acid. This compound is commonly used in personal care products due to its excellent emulsifying and cleansing properties .
Métodos De Preparación
Disodium oleoyl glutamate can be synthesized through the acylation of glutamic acid with oleic acid. The reaction typically involves the use of acid chlorides or anhydrides in the presence of a base to form the amide bond. Industrial production methods often utilize the Schotten-Baumann reaction, which involves the reaction of glutamic acid with oleoyl chloride in an aqueous alkaline medium .
Análisis De Reacciones Químicas
Disodium oleoyl glutamate undergoes various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can also be reduced to form saturated derivatives.
Aplicaciones Científicas De Investigación
Disodium oleoyl glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: It is employed in cell culture media to improve cell growth and viability.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Mecanismo De Acción
Disodium oleoyl glutamate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and emulsification. The molecular targets include the lipid bilayers of cell membranes, where it can enhance the permeability and facilitate the delivery of active ingredients .
Comparación Con Compuestos Similares
Disodium oleoyl glutamate is often compared with other amino acid-based surfactants such as:
- Sodium lauroyl glutamate
- Disodium cocoyl glutamate
- Sodium cocoyl glutamate These compounds share similar surfactant properties but differ in their fatty acid chains, which can affect their solubility, foaming properties, and mildness. This compound is unique due to its longer oleoyl chain, which provides superior emulsifying properties and skin compatibility .
Propiedades
Número CAS |
37869-31-1 |
|---|---|
Fórmula molecular |
C23H39NNa2O5 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
disodium;(2S)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioate |
InChI |
InChI=1S/C23H41NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;;/h9-10,20H,2-8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/b10-9-;;/t20-;;/m0../s1 |
Clave InChI |
QENOTGBBQYPADP-JQAQOPMLSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


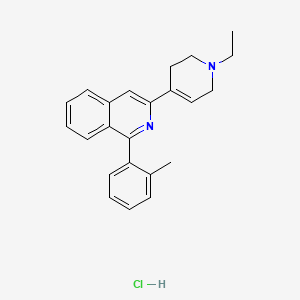

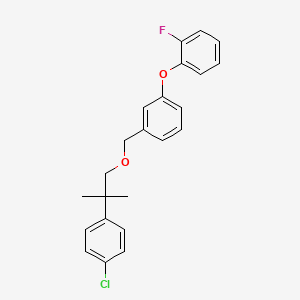
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)
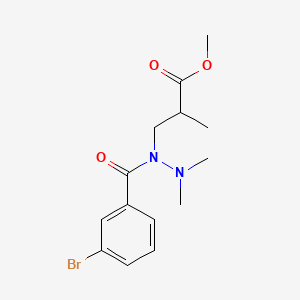
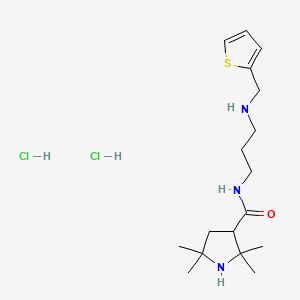
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)
